molecular formula C19H15BrClN3O5 B5109848 (5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5109848
M. Wt: 480.7 g/mol
InChI Key: FNKBMWHPASNBQE-NTEUORMPSA-N
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Description

(5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a morpholine group, and a diazinane trione core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the furan ring, bromination, and the introduction of the morpholine group. The final step involves the condensation of the furan derivative with the diazinane trione core under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromine and chlorine sites, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

(5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study.

Properties

IUPAC Name

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3O5/c20-15-10-13(29-18(15)23-4-6-28-7-5-23)9-14-16(25)22-19(27)24(17(14)26)12-3-1-2-11(21)8-12/h1-3,8-10H,4-7H2,(H,22,25,27)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKBMWHPASNBQE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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